molecular formula C20H19N3O B5910535 2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide

2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide

Cat. No. B5910535
M. Wt: 317.4 g/mol
InChI Key: YJCYRXDHHNTWHX-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide, also known as MNAA, is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide is not yet fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This compound has also been shown to reduce the levels of ROS and lipid peroxidation in cells, which may contribute to its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. This compound also exhibits low toxicity, which makes it a good candidate for further investigation in vivo. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Further investigation is also needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide involves the reaction of 2-naphthylmethyleneacetohydrazide with 2-methylaniline in the presence of a catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(2-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-6-2-5-9-19(15)21-14-20(24)23-22-13-16-10-11-17-7-3-4-8-18(17)12-16/h2-13,21H,14H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYRXDHHNTWHX-XKZIYDEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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